molecular formula C17H28N2O3 B6974775 2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol

2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol

Cat. No.: B6974775
M. Wt: 308.4 g/mol
InChI Key: GUQCQYTYXFIXNN-UHFFFAOYSA-N
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Description

2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-3-15(14-20)19-9-7-18(8-10-19)11-12-22-17-6-4-5-16(13-17)21-2/h4-6,13,15,20H,3,7-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQCQYTYXFIXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CCN(CC1)CCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyphenol and 2-chloroethylamine.

    Formation of Intermediate: 3-Methoxyphenol reacts with 2-chloroethylamine under basic conditions to form 2-(3-methoxyphenoxy)ethylamine.

    Piperazine Formation: The intermediate is then reacted with piperazine to form 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]ethanol.

    Final Step: The final step involves the reaction of 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]ethanol with butanal under reductive amination conditions to yield 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-one.

    Reduction: The major product is 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol.

    Substitution: The major products depend on the electrophile used in the reaction.

Scientific Research Applications

2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interaction with various receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-(2-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
  • 2-[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
  • 2-[4-[2-(3-Ethoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol

Uniqueness

2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol is unique due to its specific substitution pattern on the phenoxy and piperazine moieties. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

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